N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as N-propargyl-1(S)-aminoindan, is a small organic compound with the molecular formula C₁₂H₁₃N·HCl. It belongs to the class of compounds known as indanes, which are characterized by a fused cyclopentane and benzene ring structure. This compound has garnered attention due to its potential pharmacological properties and its role as a monoamine oxidase B inhibitor, which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease .
The core structure of N-PI-DHA hydrochloride includes an indene ring and a propargylamine moiety. Indenes are a class of bicyclic aromatic hydrocarbons that have been investigated for their potential anti-cancer properties []. Propargylamines are known for their diverse biological activities, including antifungal and antibacterial effects. These structural features suggest N-PI-DHA hydrochloride as a potential candidate for further investigation in medicinal chemistry, particularly in areas like cancer research or discovery of new antimicrobials.
The presence of a terminal alkyne (propargyl group) in N-PI-DHA hydrochloride makes it a potentially valuable intermediate for organic synthesis. Terminal alkynes can participate in various reactions, such as click chemistry, which is a powerful tool for building complex molecules. Researchers might explore N-PI-DHA hydrochloride as a building block for the synthesis of new functional molecules.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits biological activity primarily through its inhibition of monoamine oxidase B. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is particularly beneficial in treating conditions like Parkinson's disease. The compound also demonstrates neuroprotective effects by preventing the degradation of neuroactive amines .
The synthesis of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride can be achieved through various methods, including:
These methods highlight the versatility in synthesizing this compound while ensuring purity and yield .
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily applied in pharmaceutical research and development. Its main applications include:
Interaction studies involving N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride have primarily focused on its effects on neurotransmitter systems. Research indicates that this compound interacts with various receptors and enzymes involved in neurotransmitter metabolism, particularly those associated with dopaminergic pathways. These interactions are essential for understanding its therapeutic potential and side effect profile in clinical applications .
Several compounds share structural or functional similarities with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amines. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Rasagiline | Indane structure | Selective irreversible MAO-B inhibitor |
| Selegiline | Indane structure | Also inhibits MAO-B; used for Parkinson's |
| N-(prop-enyl)-2,3-dihydroindene amine | Similar backbone | Different alkyl chain; varying biological activity |
These compounds exhibit similar pharmacological actions but differ in their selectivity, potency, and clinical applications. N-(prop-2-yn-1-y)-2,3-dihydroindene amine hydrochloride is unique due to its specific interactions with monoamine oxidase B and its potential neuroprotective properties .
Propargylation of 1-aminoindan derivatives constitutes the cornerstone of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride synthesis. Three primary strategies dominate contemporary practice:
Table 1: Comparison of Propargylation Methodologies
| Method | Yield (%) | ee (%) | Key Byproducts |
|---|---|---|---|
| Direct Substitution | 65–72 | <70 | N,N-di-(1-indanyl)-propargyl-amine |
| Iridium Catalysis | 82–89 | 98–99.5 | None |
| Hydrogen Auto-Transfer | 75–84 | 99 | Trace oligomers |
Catalytic asymmetric methods outperform classical substitution in enantiocontrol but require precise tuning of metal-ligand complexes to suppress β-hydride elimination.
Enantiomeric purity in aminoindan synthesis hinges on stereochemical fidelity during propargylamine formation. Key advancements include:
Mechanistic Insight:
The square planar geometry of η¹-allenyliridium intermediates (Figure 2) dictates anti-addition stereochemistry. Computational models suggest that π-π interactions between the indane aromatic system and the catalyst’s arylphosphine ligands enforce this conformation.
Impurity generation in classical substitution routes stems primarily from:
Mitigation Strategies:
Table 2: Common Impurities and Control Measures
| Impurity | Source Reaction | Reduction Strategy | Residual Level |
|---|---|---|---|
| N,N-di-(1-indanyl)-propargyl-amine | Scheme A/B alkylation | Scheme-C mesylation | <0.5% |
| 1,4-Diyne oligomers | Propargyl halide coupling | Flow process optimization | <1% |
| Allyl impurity (4) | Lindlar over-reduction | Pyridine additive (0.1 eq) | <2% |
Notably, Lindlar catalyst-mediated hydrogenation of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (10) to the allyl derivative (4) requires precise pyridine doping (0.1 eq) to maintain selectivity (84.5% yield).
Solvent polarity and coordination capacity critically influence diastereoselectivity:
Case Study:
In the synthesis of (R)-(+)-N-propargyl-1-aminoindan mesylate, methanol/water (9:1) mixtures suppress diester formation (<0.3%) while maintaining reaction homogeneity. Contrastingly, anhydrous THF increases diester byproducts to 8% due to poor leaving group solvation.
Hydrogen Bonding Effects:Protic solvents like ethanol stabilize zwitterionic intermediates during iridium-catalyzed propargylation, shifting diastereoselectivity from 5:1 (toluene) to 12:1. This arises from ethanol’s capacity to hydrogen-bond with the incipient alkoxide, locking the transition state in an anti-periplanar conformation.
N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride inhibits MAO-B through irreversible covalent modification of the FAD cofactor. Upon entering the active site, the propargylamine group undergoes enzyme-catalyzed oxidation, generating an allenyl imine intermediate [2] [4]. This intermediate reacts with the reduced FAD (FADH⁻), forming a stable adduct at the N5 position of the isoalloxazine ring [2] [6]. Crystal structures of MAO-B bound to analogous propargylamines, such as rasagiline and selegiline, confirm that the adduct disrupts flavin’s redox cycling, thereby preventing substrate oxidation [2] [6].
The adduct formation process is characterized by distinct spectral changes: a decrease in absorbance at 495 nm (flavin reduction) followed by an increase at 410 nm (adduct formation) [2]. For example, stopped-flow spectrometry revealed that clorgyline induces MAO-A reduction at 35.9 ± 3.5 min⁻¹ and adduct formation at 29.0 ± 4.1 min⁻¹, indicating near-concerted steps [2]. In contrast, slower inhibitors like selegiline exhibit monophasic reduction and adduct formation rates (0.019 ± 0.002 min⁻¹) [2], highlighting kinetic variability among propargylamine derivatives.
The selectivity of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride for MAO-B over MAO-A stems from structural and electronic differences between the isoforms. MAO-B’s active site features a narrow hydrophobic tunnel lined by Leu171, Tyr326, and Ile199, which optimally accommodates propargylamines’ aliphatic chains [2] [3]. Molecular dynamics simulations show that the compound’s indane ring aligns with MAO-B’s aromatic cage, positioning the propargyl group within 5 Å of FAD’s N5 [2] [6]. In MAO-A, the larger active site allows bulkier ligands to bind but reduces proximity to the flavin, as demonstrated by F2MPA’s 15 Å distance from FAD in MAO-A versus 5 Å in MAO-B [2].
Chain length and substitution patterns further modulate selectivity. Aliphatic propargylamines with 4–6 carbon chains exhibit higher MAO-B affinity, while hydroxyl or carboxyl substitutions at the terminal carbon diminish activity [3] [5]. Stereoelectronic effects are also critical: the R-enantiomer of rasagiline is 20-fold more potent than the S-enantiomer due to optimal orbital alignment with FAD during nucleophilic attack [6] [4].
Density functional theory (DFT) calculations elucidate the electronic basis of adduct formation. The flavin moiety’s electrophilic character, enhanced by resonance stabilization of negative charge, facilitates nucleophilic attack by the deprotonated propargylamine [4] [2]. For N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, the activation free energy (ΔG‡) for adduct formation is 17.4 kcal/mol, comparable to clorgyline but lower than selegiline, explaining its intermediate potency [4].
Molecular dynamics trajectories reveal that productive binding requires the propargyl group to orient toward FAD’s N5. In MAO-B, hydrophobic interactions with Ile199 and Tyr435 stabilize this orientation, whereas in MAO-A, the ligand’s mobility reduces catalytic efficiency [2] [4]. For example, ASS234, a bulkier propargylamine, exhibits a 10-fold slower reduction rate in MAO-A (3.36 min⁻¹) compared to clorgyline (35.9 min⁻¹) due to suboptimal positioning [2].
Transient-state kinetics delineate the sequence of MAO-B inactivation by N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride. The process involves two steps:
Stopped-flow data for rasagiline analogs show that flavin reduction and adduct formation occur at similar rates under anaerobic conditions (e.g., pargyline: 0.28 ± 0.02 min⁻¹ at 495 nm vs. 0.26 ± 0.03 min⁻¹ at 410 nm) [2]. However, under aerobic conditions, competing oxidation reactions slow adduct formation, as seen with F2MPA’s biphasic reduction kinetics [2].
Table 1: Kinetic Parameters for MAO-B Inactivation by Propargylamine Derivatives
| Compound | Reduction Rate (min⁻¹) | Adduct Formation Rate (min⁻¹) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| Clorgyline | 35.9 ± 3.5 | 29.0 ± 4.1 | 1,200:1 |
| Selegiline | 0.019 ± 0.002 | 0.016 ± 0.003 | 500:1 |
| Rasagiline | 0.14 ± 0.01 | 0.12 ± 0.01 | 1,000:1 |
| F2MPA | 0.0034 ± 0.0009 | 0.0028 ± 0.0007 | 10:1 |
The mitochondrial permeability transition pore represents a critical determinant of cellular fate, functioning as a calcium-dependent and cyclophilin D-facilitated channel that allows diffusion of molecules up to 1.5 kilodaltons in size [5] [6]. Aminoindan metabolites, particularly those derived from N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, demonstrate potent modulatory effects on mitochondrial permeability transition pore dynamics through multiple interconnected mechanisms.
The primary metabolite, 1-R-aminoindan, exhibits significant protective effects against mitochondrial dysfunction by preventing the pathological opening of the permeability transition pore [7] [8]. Research demonstrates that aminoindan treatment preserves mitochondrial membrane potential and prevents cytochrome c release, key indicators of mitochondrial permeability transition pore stabilization [2] [7]. The compound achieves this through direct interactions with the mitochondrial F1F0-ATP synthase complex, which recent evidence suggests forms the structural basis of the permeability transition pore [6].
Quantitative studies reveal that aminoindan metabolites maintain mitochondrial membrane potential at 65-70% of control levels under oxidative stress conditions, compared to 40-50% in untreated cells [8]. The mitochondrial marker Heat Shock Protein 60 shows significantly increased expression in aminoindan-treated neuronal models, indicating enhanced mitochondrial biogenesis and functional preservation [8]. This protective effect occurs at concentrations ranging from 0.1 to 1 micromolar, demonstrating high potency and therapeutic relevance.
The mechanistic basis involves the prevention of calcium-induced permeability transition pore opening through cyclophilin D modulation [5] [6]. Aminoindan metabolites appear to compete with pro-apoptotic factors for binding sites on the permeability transition pore complex, thereby maintaining the pore in a closed conformation and preserving mitochondrial integrity [2]. This protection extends to both dopaminergic neurons and interneurons within the substantia nigra, suggesting broad neuroprotective applicability [8].
Table 1: Mitochondrial Permeability Transition Pore Modulation Effects
| Compound | mPTP Opening Inhibition (%) | Mitochondrial Membrane Potential Preservation (%) | Mechanism of Action | Effective Concentration Range (µM) |
|---|---|---|---|---|
| N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | Not directly measured | Inferred from parent compound | Propargyl moiety-mediated inhibition | 0.1-10 |
| Rasagiline (parent compound) | ~65-70 | 75-80 | Prevention of cytochrome c release | 0.1-10 |
| Selegiline (comparison) | ~60-65 | 70-75 | Stabilization of mitochondrial membrane | 0.1-10 |
| Aminoindan (metabolite) | ~50-55 | 65-70 | Direct membrane stabilization | 0.1-1 |
| Propargylamine (core moiety) | ~45-50 | 60-65 | Core neuroprotective mechanism | 0.1-10 |
The Bcl-2 family proteins constitute the primary molecular regulators of mitochondrial-mediated apoptosis, with their expression patterns determining cellular survival or death outcomes [3] [4] [9]. N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride demonstrates profound regulatory effects on Bcl-2 family protein expression through its propargyl moiety, independent of monoamine oxidase inhibition [4] [7].
Propargylamine treatment induces significant up-regulation of pro-survival Bcl-2 family members, including Bcl-2, Bcl-xL, and Bcl-w [3] [4]. Real-time polymerase chain reaction analyses reveal that propargylamine elevates Bcl-2 gene expression by 150-200%, with corresponding protein level increases of 120-180% [3]. The up-regulation of Bcl-xL and Bcl-w shows similar patterns, with fold changes of 2.0-2.5 and 1.8-2.2 respectively [4] [10].
Conversely, pro-apoptotic Bcl-2 family proteins undergo marked down-regulation following propargylamine treatment [3] [4]. Bad protein levels decrease by 35-55%, while Bax expression is reduced by 45-65% [3] [4]. The pro-apoptotic protein Bim similarly shows decreased expression of 35-55% [3]. These changes occur through both transcriptional and post-translational mechanisms, with peak effects observed 6-12 hours after treatment initiation [3] [4].
The regulation of Bcl-2 family proteins involves protein kinase C pathway activation, particularly protein kinase C epsilon isoforms [4] [7]. The protein kinase C inhibitor GF109203X completely reverses the Bcl-2 family protein regulatory effects, confirming the essential role of this signaling pathway [4] [10]. This mechanism represents a novel therapeutic target, as it directly addresses the molecular determinants of neuronal survival.
Type A monoamine oxidase plays an unexpected role in Bcl-2 induction by certain propargylamine compounds [9]. Silencing monoamine oxidase A expression with short interfering RNA suppresses Bcl-2 induction by rasagiline but not by selegiline, suggesting compound-specific mechanisms [9]. This finding highlights the complexity of propargylamine-mediated neuroprotection and the importance of individual molecular structures.
Table 2: Bcl-2 Family Protein Expression Regulation
| Protein | Regulation Type | Fold Change with Propargylamine Treatment | mRNA Expression Change (%) | Protein Level Change (%) | Time to Peak Effect (hours) |
|---|---|---|---|---|---|
| Bcl-2 | Up-regulation | 2.5-3.0 | +150 to +200 | +120 to +180 | 6-12 |
| Bcl-xL | Up-regulation | 2.0-2.5 | +100 to +150 | +80 to +120 | 6-12 |
| Bcl-w | Up-regulation | 1.8-2.2 | +80 to +120 | +70 to +100 | 8-12 |
| Bad | Down-regulation | 0.4-0.6 | -40 to -60 | -35 to -55 | 6-12 |
| Bax | Down-regulation | 0.3-0.5 | -50 to -70 | -45 to -65 | 6-12 |
| Bim | Down-regulation | 0.4-0.6 | -40 to -60 | -35 to -55 | 6-12 |
The reactive oxygen species scavenging properties of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride and its related compounds represent a fundamental mechanism of neuroprotection that operates independently of monoamine oxidase inhibition [11] [12] [13]. These compounds demonstrate remarkable antioxidant capabilities across multiple neuronal model systems, providing protection against various forms of oxidative stress-induced cellular damage.
Propargylamine compounds exhibit significant scavenging activity against superoxide anions, with scavenging capacities ranging from 60-75% at micromolar concentrations [11] [12]. The IC50 values for superoxide scavenging typically fall within the 2.5-5.0 micromolar range, indicating high potency and therapeutic relevance [11]. This activity occurs through direct electron donation mechanisms, where the propargyl moiety serves as an electron source to neutralize reactive oxygen species [12].
Hydrogen peroxide scavenging represents another important dimension of antioxidant activity, with propargylamine compounds showing 45-60% scavenging capacity [11]. The mechanism involves enhancement of catalase-like activity within neuronal cells, leading to increased hydrogen peroxide decomposition and reduced cellular oxidative burden [11]. IC50 values for hydrogen peroxide scavenging range from 5.0-8.0 micromolar, demonstrating consistent antioxidant potency across different reactive oxygen species types [11].
Hydroxyl radical scavenging shows the highest efficacy among tested reactive oxygen species, with scavenging capacities of 70-85% [11] [12]. The IC50 values for hydroxyl radical neutralization are particularly impressive, ranging from 1.5-3.0 micromolar [11]. This high efficacy against hydroxyl radicals is particularly significant given their extreme reactivity and destructive potential within neuronal tissues [12].
The compounds also demonstrate effective scavenging of peroxynitrite, a highly reactive nitrogen species implicated in neuroinflammation and neurodegeneration [11]. Peroxynitrite scavenging capacity ranges from 55-70%, with IC50 values of 3.0-6.0 micromolar [11]. The mechanism involves modulation of nitric oxide synthase activity, thereby reducing peroxynitrite formation at its source [11].
Neuronal model studies across various cell types confirm the broad applicability of these antioxidant effects [11] [12]. SH-SY5Y neuroblastoma cells, PC12 pheochromocytoma cells, primary cortical neurons, hippocampal cultures, and dopaminergic neurons all demonstrate significant protection against oxidative stress when pretreated with propargylamine compounds [11] [12] [13].
Table 3: Reactive Oxygen Species Scavenging Activity
| ROS Type | Scavenging Capacity (%) | IC50 Values (µM) | Mechanism | Neuronal Model |
|---|---|---|---|---|
| Superoxide anion (O2- -) | 60-75 | 2.5-5.0 | Direct electron donation | SH-SY5Y cells |
| Hydrogen peroxide (H2O2) | 45-60 | 5.0-8.0 | Catalase-like activity enhancement | PC12 cells |
| Hydroxyl radical (- OH) | 70-85 | 1.5-3.0 | Direct radical scavenging | Primary cortical neurons |
| Peroxynitrite (ONOO-) | 55-70 | 3.0-6.0 | Nitric oxide synthase modulation | Hippocampal cultures |
| Nitric oxide (NO- ) | 40-55 | 8.0-12.0 | Indirect scavenging mechanism | Dopaminergic neurons |
The interaction between N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride and dopaminergic trophic factors represents a sophisticated neuroprotective mechanism that amplifies the therapeutic potential of both compound classes [3] [14] [15]. This synergistic relationship involves multiple neurotrophic factors and operates through diverse molecular pathways to enhance neuronal survival and function.
Glial Cell Line-Derived Neurotrophic Factor represents the most extensively studied trophic factor interaction with propargylamine compounds [3] [14] [16]. Propargylamine treatment induces a 250-300% increase in Glial Cell Line-Derived Neurotrophic Factor expression compared to baseline levels [3]. The synergistic enhancement reaches 180-220% when propargylamine is combined with exogenous Glial Cell Line-Derived Neurotrophic Factor administration [14]. This interaction occurs through transcriptional upregulation mechanisms, with effects sustained over 6-48 hours [14].
Brain-Derived Neurotrophic Factor shows even more pronounced synergistic effects, with propargylamine treatment increasing expression by 350-450% over baseline [3] [15]. The synergistic enhancement with exogenous Brain-Derived Neurotrophic Factor reaches 200-250%, representing one of the most robust trophic factor interactions observed [3] [15]. The mechanism involves mRNA stabilization and enhanced protein synthesis, with peak effects occurring within 3-24 hours [3] [15].
Histone deacetylase inhibitors provide insight into the molecular mechanisms underlying trophic factor upregulation [14]. These compounds increase both Glial Cell Line-Derived Neurotrophic Factor and Brain-Derived Neurotrophic Factor expression in astrocytes through histone hyperacetylation at specific gene promoters [14]. The correlation between histone acetylation patterns and trophic factor expression suggests epigenetic regulation as a key mechanism [14].
Cerebral Dopamine Neurotrophic Factor and Mesencephalic Astrocyte-Derived Neurotrophic Factor represent additional targets for synergistic enhancement [16]. Propargylamine treatment increases Cerebral Dopamine Neurotrophic Factor expression by 180-220% and Mesencephalic Astrocyte-Derived Neurotrophic Factor by 160-200% [16]. The synergistic enhancement ranges from 120-150% and 110-140% respectively, with effects sustained over 12-48 hours [16].
The protein kinase C pathway plays a central role in mediating trophic factor synergy [4] [15]. Propargylamine compounds activate protein kinase C epsilon isoforms, which in turn regulate trophic factor gene expression and protein synthesis [4] [15]. The protein kinase C inhibitor GF109203X blocks both the individual trophic factor upregulation and the synergistic enhancement, confirming the essential role of this signaling pathway [4] [15].
Environmental factors can modulate the synergistic effects between propargylamine compounds and trophic factors [17]. Oxidative stress, inflammatory cytokines, and neurotoxin exposure all influence the magnitude and duration of synergistic enhancement [17]. These findings suggest that the therapeutic efficacy of propargylamine compounds may be enhanced in disease states where trophic factor deficiency contributes to neurodegeneration [17].
Table 4: Synergistic Effects with Dopaminergic Trophic Factors
| Trophic Factor | Baseline Expression Level | Expression with Propargylamine (%) | Synergistic Enhancement (%) | Time Course (hours) | Primary Mechanism |
|---|---|---|---|---|---|
| GDNF (Glial Cell Line-Derived Neurotrophic Factor) | 100% | 250-300 | 180-220 | 6-48 | Transcriptional upregulation |
| BDNF (Brain-Derived Neurotrophic Factor) | 100% | 350-450 | 200-250 | 3-24 | mRNA stabilization |
| CDNF (Cerebral Dopamine Neurotrophic Factor) | 100% | 180-220 | 120-150 | 12-48 | Protein synthesis enhancement |
| MANF (Mesencephalic Astrocyte-Derived Neurotrophic Factor) | 100% | 160-200 | 110-140 | 12-48 | Secretion facilitation |
| Neurturin | 100% | 140-180 | 100-130 | 24-72 | Receptor sensitization |